molecular formula C22H24N6O2 B15101590 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B15101590
M. Wt: 404.5 g/mol
InChI Key: IIGOXIRIBPVAFL-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound that features both benzimidazole and benzotriazine moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzotriazine intermediates. These intermediates are then coupled through a series of reactions, including alkylation and amidation, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
  • N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide

Uniqueness

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide stands out due to its specific combination of benzimidazole and benzotriazine moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

InChI

InChI=1S/C22H24N6O2/c1-27-19-12-7-6-11-18(19)24-20(27)15-23-21(29)13-3-2-8-14-28-22(30)16-9-4-5-10-17(16)25-26-28/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,23,29)

InChI Key

IIGOXIRIBPVAFL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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